Edulitine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Edulitine is a naturally occurring alkaloid that is found in various plants, including Mitragyna speciosa, also known as Kratom. It has been used traditionally in Southeast Asia for its medicinal properties, including pain relief and mood enhancement. In recent years, Edulitine has gained attention for its potential use in scientific research.

Applications De Recherche Scientifique

Anxiolytic and Sedative Activities

Edulitine, found in the aerial part of Passiflora edulis f. flavicarpa, exhibits anxiolytic and sedative properties. Lower doses are associated with anxiolytic effects, while higher doses show sedative-like activity. This dual functionality is attributed to its flavonoid components, with the research underscoring a dose-dependent response in these effects (Deng et al., 2010).

Oxidative Stress and Toxicity Studies

Gold nanoparticles (AuNP), which have potential applications in various fields, were studied for their toxicity using Mytilus edulis as a model organism. This research is crucial in understanding the environmental impact of nanoparticles, suggesting that M. edulis is a suitable model for environmental toxicology studies of nanoparticles (Tedesco et al., 2010).

Hematological Effects

The Dichloromethane-Methanolic leaf extracts of Carissa edulis show significant effects on hematological parameters in rat models. This study demonstrates the potential of C. edulis in managing hematological disorders, highlighting its efficacy in increasing red and white blood cell counts and related parameters (Jorum et al., 2016).

Hepatic Biotransforming Enzymes

Studies on Phyllostachys edulis bamboo extract showed significant effects on hepatic biotransformation enzymes in mice. This research indicates the potential impact of bamboo extract on the metabolism of endo- and xenobiotics, which is particularly relevant for obese diabetic patients (Koide et al., 2011).

Behavioral Sensitization

Research on Catha edulis in rats indicates its capacity to induce long-lasting behavioral sensitization. This study provides insights into the psychiatric problems associated with Catha edulis chewing, emphasizing the importance of understanding its effects on the central nervous system (Banjaw & Schmidt, 2005).

Anti-inflammatory Effects

Passiflora edulis has been studied for its anti-inflammatory effects, particularly in a mouse model of pleurisy. The research highlights its potential in inhibiting pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammation-related conditions (Montanher et al., 2007).

Endocrine-Disrupting Chemicals

The Endocrine Society's Scientific Statement on endocrine-disrupting chemicals (EDCs) discusses the impact of EDCs, including those found in edulis species, on health and disease. This comprehensive review underscores the need for continued research and responsible decision-making regarding EDCs (Gore et al., 2015).

Propriétés

Numéro CAS |

15272-24-9 |

|---|---|

Nom du produit |

Edulitine |

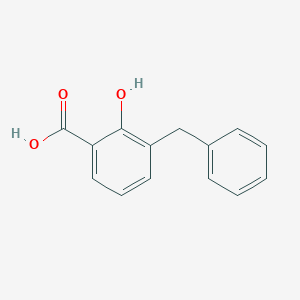

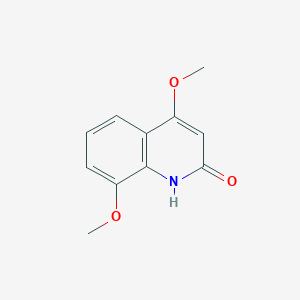

Formule moléculaire |

C11H11NO3 |

Poids moléculaire |

205.21 g/mol |

Nom IUPAC |

4,8-dimethoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C11H11NO3/c1-14-8-5-3-4-7-9(15-2)6-10(13)12-11(7)8/h3-6H,1-2H3,(H,12,13) |

Clé InChI |

HPPSTURWGYFXQN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1NC(=O)C=C2OC |

SMILES canonique |

COC1=CC=CC2=C1NC(=O)C=C2OC |

melting_point |

235-236°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)